molecular formula C8H7ClN4 B071276 5-(2-chloro-6-methylphenyl)-2H-tetrazole CAS No. 175205-13-7

5-(2-chloro-6-methylphenyl)-2H-tetrazole

Cat. No. B071276
M. Wt: 194.62 g/mol
InChI Key: VXEOPRWNDWAALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-6-methylphenyl)-2H-tetrazole is a chemical compound that belongs to the tetrazole family. It is a white crystalline powder, which is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry.

Mechanism Of Action

The mechanism of action of 5-(2-chloro-6-methylphenyl)-2H-tetrazole is not well understood. However, studies have shown that it may act by inhibiting specific enzymes or proteins in bacterial or cancer cells, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 5-(2-chloro-6-methylphenyl)-2H-tetrazole has a low toxicity profile and does not have any significant biochemical or physiological effects in humans. However, further studies are needed to fully understand the safety profile of this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(2-chloro-6-methylphenyl)-2H-tetrazole in lab experiments include its high purity, low toxicity, and potential applications in various scientific research fields. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the use of 5-(2-chloro-6-methylphenyl)-2H-tetrazole in scientific research. These include:
1. Further investigation of its potential applications in medicinal chemistry, material science, and analytical chemistry.
2. Development of new synthetic methods for the production of this compound.
3. Investigation of its potential use as an explosive material.
4. Investigation of its potential use in the synthesis of new materials such as metal-organic frameworks and coordination polymers.
5. Further studies to fully understand the mechanism of action and safety profile of this compound.

Synthesis Methods

The synthesis of 5-(2-chloro-6-methylphenyl)-2H-tetrazole is carried out by the reaction of 2-chloro-6-methylphenyl isocyanate with sodium azide in anhydrous DMF (N,N-dimethylformamide) at room temperature. The resulting product is then purified by recrystallization to obtain the desired compound.

Scientific Research Applications

5-(2-chloro-6-methylphenyl)-2H-tetrazole has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
In material science, 5-(2-chloro-6-methylphenyl)-2H-tetrazole has been studied for its potential use as an explosive material due to its high energy content. It has also been studied for its use in the synthesis of new materials such as metal-organic frameworks and coordination polymers.

properties

CAS RN

175205-13-7

Product Name

5-(2-chloro-6-methylphenyl)-2H-tetrazole

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

5-(2-chloro-6-methylphenyl)-2H-tetrazole

InChI

InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

VXEOPRWNDWAALL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)C2=NNN=N2

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C2=NNN=N2

synonyms

5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.